AChE-IN-4
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Overview
Description
AChE-IN-4 is a multi-target acetylcholinesterase and butyrylcholinesterase inhibitor with oral activity and blood-brain barrier permeability. It has IC50 values of 2.08 and 7.41 μM for acetylcholinesterase and butyrylcholinesterase, respectively
Preparation Methods
The synthesis of AChE-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AChE-IN-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
AChE-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In biology, it is used to investigate the role of these enzymes in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase .
Mechanism of Action
AChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in various neural functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
AChE-IN-4 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but may differ in their specificity, potency, and pharmacokinetic properties. For example, Donepezil is a reversible inhibitor with high specificity for acetylcholinesterase, while Rivastigmine is a pseudo-irreversible inhibitor that targets both acetylcholinesterase and butyrylcholinesterase. This compound is unique in its ability to inhibit both enzymes with significant potency and its potential for blood-brain barrier permeability .
Properties
Molecular Formula |
C32H25BrN6O4S |
---|---|
Molecular Weight |
669.5 g/mol |
IUPAC Name |
(3R,6'S,7'R,7'aS)-7'-(5-bromo-1H-indol-3-yl)-6'-(5-methyl-1-phenylpyrazole-4-carbonyl)-5-nitrospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C32H25BrN6O4S/c1-17-22(14-35-38(17)19-5-3-2-4-6-19)30(40)29-28(23-13-34-25-9-7-18(33)11-21(23)25)27-15-44-16-37(27)32(29)24-12-20(39(42)43)8-10-26(24)36-31(32)41/h2-14,27-29,34H,15-16H2,1H3,(H,36,41)/t27-,28-,29-,32+/m1/s1 |
InChI Key |
NQACZPNJAGUGRM-OGQOOFKISA-N |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)[C@H]3[C@@H]([C@H]4CSCN4[C@@]35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C3C(C4CSCN4C35C6=C(C=CC(=C6)[N+](=O)[O-])NC5=O)C7=CNC8=C7C=C(C=C8)Br |
Origin of Product |
United States |
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